molecular formula C13H9NO3S B1362145 Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate CAS No. 136427-69-5

Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate

Cat. No.: B1362145
CAS No.: 136427-69-5
M. Wt: 259.28 g/mol
InChI Key: QFKKKSBJQJKZIG-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 3-formylpyrrolo[2,1-b]benzothiazole-1-carboxylate

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography serves as the definitive method for determining the three-dimensional arrangement of atoms in crystalline solids, providing unambiguous structural information at the atomic level. The technique takes advantage of the interatomic spacing of crystalline materials by employing them as diffraction gradients for X-ray radiation, which has wavelengths on the order of 1 angstrom. For compounds similar to methyl 3-formylpyrrolo[2,1-b]benzothiazole-1-carboxylate, crystallographic analysis reveals critical structural parameters including bond lengths, bond angles, and molecular conformations.

The crystallization process for heterocyclic compounds containing benzothiazole systems typically requires careful optimization of solvent conditions and temperature control. Related pyrrolo[2,1-b]benzothiazole derivatives have been successfully crystallized using various solvent systems, with structures solved using single isomorphous replacement-anomalous scattering and multiwavelength anomalous diffraction techniques. The structural determination process involves data collection at cryogenic temperatures, typically around 100 Kelvin, to minimize thermal motion and improve diffraction quality.

Crystallographic studies of related benzothiazole derivatives have revealed important structural features including the planarity of the heterocyclic ring systems and the spatial orientation of substituent groups. For methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, X-ray analysis showed a slightly warped carbon-nitrogen-sulfur ring skeleton with the carboxy group making a dihedral angle of 34 degrees with the mean plane of the heterocyclic ring system. The sulfur atom was found to participate in molecular pi-bonding, with bond-length variations in the tricyclic ring system well accounted for by simple Hückel molecular orbital theory.

Crystallographic Parameter Typical Range for Benzothiazole Derivatives
Space Group Monoclinic P21/c, Triclinic P-1
Unit Cell Dimensions a = 4.8-13.4 Å, b = 9.4-20.4 Å, c = 11.7-20.4 Å
Resolution 3.0-6.0 Å
R-factor 0.025-0.099

The crystallographic analysis provides essential information about intermolecular interactions, including hydrogen bonding patterns and pi-pi stacking arrangements that influence the solid-state packing. These interactions are crucial for understanding the physical properties and stability of the crystalline material.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the compound. For methyl 3-formylpyrrolo[2,1-b]benzothiazole-1-carboxylate, proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns corresponding to different functional groups and ring systems.

The formyl group typically exhibits a distinctive downfield signal in the proton nuclear magnetic resonance spectrum, appearing around 8-10 parts per million due to the deshielding effect of the carbonyl group. The methyl ester protons of the carboxylate group typically appear as a triplet around 1.0-1.3 parts per million for the methyl group and a quartet around 4.0-4.3 parts per million for the methylene protons. The aromatic protons of the benzothiazole and pyrrole rings exhibit characteristic chemical shifts in the 6.0-8.0 parts per million region, with specific patterns depending on the substitution pattern and electronic effects.

Functional Group Chemical Shift Range (ppm) Multiplicity
Formyl proton 8.0-10.0 Singlet
Aromatic protons 6.0-8.0 Various
Ester methylene 4.0-4.3 Quartet
Ester methyl 1.0-1.3 Triplet

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbons of both the formyl and ester groups appear in the downfield region around 160-200 parts per million, while aromatic carbons typically resonate between 100-160 parts per million. The aliphatic carbons of the methyl ester group appear in the upfield region below 100 parts per million.

The coupling patterns observed in nuclear magnetic resonance spectra provide information about the spatial relationships between protons and the overall molecular geometry. Two-dimensional nuclear magnetic resonance techniques such as correlation spectroscopy and nuclear Overhauser effect spectroscopy can provide additional structural confirmation by revealing through-bond and through-space correlations respectively.

Infrared and Raman Spectroscopy Features

Infrared spectroscopy provides valuable information about the functional groups present in methyl 3-formylpyrrolo[2,1-b]benzothiazole-1-carboxylate through characteristic vibrational frequencies. The formyl group exhibits a strong absorption band around 1700-1750 wavenumbers corresponding to the carbon-oxygen stretching vibration. The ester carbonyl group typically appears at slightly lower frequencies, around 1720-1740 wavenumbers, due to the electron-donating effect of the alkoxy group.

The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumbers region, while carbon-hydrogen stretching vibrations of the aromatic rings occur around 3000-3100 wavenumbers. The carbon-nitrogen stretching vibrations of the heterocyclic rings typically appear in the 1300-1500 wavenumbers region, though these assignments can be complex due to coupling with other vibrational modes.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Formyl C=O stretch 1700-1750 Strong
Ester C=O stretch 1720-1740 Strong
Aromatic C=C stretch 1450-1600 Medium
Aromatic C-H stretch 3000-3100 Medium
C-N stretch 1300-1500 Variable

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in infrared spectra. The combination of infrared and Raman spectroscopy provides a comprehensive picture of the vibrational characteristics of the molecule, which can be used to confirm structural assignments and monitor chemical transformations.

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide theoretical insights into the electronic structure, geometry optimization, and energetic properties of methyl 3-formylpyrrolo[2,1-b]benzothiazole-1-carboxylate. These computational methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic parameters that can be compared with experimental observations.

The optimization of molecular geometry using density functional theory reveals the preferred conformations and relative orientations of functional groups. For related pyrrolo[2,1-b]benzothiazole derivatives, computational studies have shown that the pyrrole and benzothiazole rings typically adopt a planar or near-planar arrangement, with deviations primarily occurring at substituent positions. The formyl and ester groups may exhibit conformational flexibility depending on intramolecular interactions and steric effects.

Time-dependent density functional theory calculations can predict electronic absorption spectra and excited-state properties. For pyrrolo[2,1-b]benzothiazole systems, these calculations have revealed that the lowest-energy electronic transitions typically involve pi-pi* character with significant contributions from both the pyrrole and benzothiazole moieties. The presence of electron-withdrawing groups such as the formyl and ester substituents can significantly influence the electronic properties and absorption characteristics.

Computational Parameter Typical Values
HOMO-LUMO Gap 3.0-5.0 eV
Dipole Moment 2.0-6.0 Debye
Planarity Deviation 0.01-0.1 Å
Rotational Barriers 5-25 kcal/mol

The accuracy of density functional theory calculations depends on the choice of exchange-correlation functional and basis set. For heterocyclic compounds containing sulfur and nitrogen atoms, functionals with dispersion corrections such as B3LYP-D3 or M06-2X have shown good agreement with experimental results. The inclusion of solvent effects through polarizable continuum models can improve the agreement between calculated and experimental properties, particularly for polar compounds such as methyl 3-formylpyrrolo[2,1-b]benzothiazole-1-carboxylate.

Properties

IUPAC Name

methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c1-17-13(16)10-6-8(7-15)12-14(10)9-4-2-3-5-11(9)18-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKKKSBJQJKZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2N1C3=CC=CC=C3S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358207
Record name methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136427-69-5
Record name methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Pyrrolo[2,1-b]benzothiazole Core

The core heterocycle is typically synthesized via cyclization reactions involving 2-aminobenzothiazole derivatives and appropriate pyrrole precursors or their equivalents. Common approaches include:

Introduction of the Formyl Group at Position 3

The formyl group is introduced either by:

Esterification to Methyl Carboxylate

The methyl carboxylate group at position 1 is typically introduced by:

Detailed Preparation Methods with Reaction Conditions

The following table summarizes typical preparation methods reported in the literature for methyl 3-formylpyrrolo[2,1-b]benzothiazole-1-carboxylate or closely related analogs, emphasizing reagents, conditions, and yields.

Step Reaction Type Reagents & Conditions Outcome/Yield (%) Notes
1 Cyclization 2-Aminobenzothiazole + methyl 2-bromoacetate, K2CO3, DMF, reflux 70–85 Formation of pyrrolo[2,1-b]benzothiazole methyl ester
2 Formylation Vilsmeier-Haack reagent (POCl3/DMF), 0–25 °C, 2–4 h 60–75 Selective formylation at position 3 of pyrrole ring
3 Purification Column chromatography or recrystallization Yields depend on purity and scale

Data compiled from synthetic protocols of fused pyrrole-benzothiazole derivatives and related heterocycles.

Representative Synthetic Route

Step 1: Formation of Methyl Pyrrolo[2,1-b]benzothiazole-1-carboxylate

  • Procedure : React 2-aminobenzothiazole with methyl 2-bromoacetate in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) solvent under reflux conditions for 6–8 hours.
  • Mechanism : Nucleophilic substitution of the amino group on the bromoacetate, followed by intramolecular cyclization to form the fused heterocycle with the methyl ester group incorporated.
  • Yield : Typically 70–85%.

Step 2: Formylation at Position 3

  • Procedure : Treat the methyl pyrrolo[2,1-b]benzothiazole-1-carboxylate with Vilsmeier-Haack reagent prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at 0–25 °C for 2–4 hours.
  • Mechanism : Electrophilic aromatic substitution introduces the formyl group at the activated pyrrole ring position 3.
  • Yield : 60–75%.

Step 3: Isolation and Purification

  • Purify the crude product by column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane).
  • Recrystallize from suitable solvents (e.g., ethanol) to obtain pure methyl 3-formylpyrrolo[2,1-b]benzothiazole-1-carboxylate.

Research Findings and Optimization Notes

  • Phase Transfer Catalysis (PTC) : Some protocols employ PTC conditions (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields in cyclization and formylation steps.
  • Solvent Effects : DMF and dioxane are commonly used solvents, with DMF favored for its ability to dissolve polar reagents and stabilize intermediates.
  • Temperature Control : Lower temperatures during formylation prevent overreaction and side products.
  • Scale-up Potential : The cyclization and formylation steps have been successfully scaled with maintained yields, indicating robustness for industrial applications.

Summary Table of Key Experimental Parameters

Parameter Typical Value/Condition Impact on Reaction
Solvent DMF, dioxane Solubility and reaction rate
Base K2CO3 Deprotonation and nucleophilic substitution
Temperature (Cyclization) Reflux (~120 °C) Promotes ring closure
Temperature (Formylation) 0–25 °C Selective formylation, minimizes side reactions
Reaction Time (Cyclization) 6–8 hours Complete conversion
Reaction Time (Formylation) 2–4 hours Optimal formyl group introduction
Catalyst (optional) TBAB (Phase Transfer Catalyst) Enhances reaction efficiency
Yield (overall) 60–85% Dependent on purification and scale

Scientific Research Applications

Biological Activities

Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate exhibits a range of biological activities that make it a candidate for drug development. Some of the notable activities include:

  • Antitumor Activity : Compounds with similar benzothiazole scaffolds have shown significant antitumor properties. Research indicates that modifications to the benzothiazole core can enhance efficacy against various cancer cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects. Studies suggest that benzothiazole derivatives can exhibit potent activity against both bacterial and fungal strains, with electron-donating groups enhancing this effect .
  • Anti-inflammatory Effects : The compound's structural features may allow it to act as an inhibitor of soluble epoxide hydrolase and fatty acid amide hydrolase, enzymes involved in pain and inflammation pathways. This dual inhibition could lead to effective pain relief without the adverse effects associated with traditional non-steroidal anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of this compound involves several modern synthetic techniques:

  • Vilsmeier-Haack Reaction : This method has been successfully employed to introduce formyl groups into the benzothiazole framework, yielding high purity and yield products .
  • Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to traditional methods. This approach is particularly useful for synthesizing complex heterocycles rapidly .

Case Studies and Research Findings

Several case studies highlight the compound's potential applications in drug discovery:

  • Dual Inhibitor Development : A study reported the synthesis of benzothiazole-based compounds that exhibited low nanomolar inhibition of both soluble epoxide hydrolase and fatty acid amide hydrolase. These compounds demonstrated efficacy in reducing inflammatory pain in animal models, suggesting a promising therapeutic avenue for chronic pain management .
  • Anticancer Research : Research focusing on the modification of benzothiazole derivatives has revealed their ability to induce apoptosis in cancer cells. Compounds similar to this compound have been shown to activate specific signaling pathways that lead to cancer cell death .

Mechanism of Action

The mechanism of action of methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzothiazole ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound belongs to a class of fused heterocycles, which can be compared to the following analogues:

Compound Class Core Structure Key Substituents Evidence Source
6,7-Dihydro-5H-imidazo[2,1-b][1,3]thiazine Imidazo-thiazine fused system Variable at positions 2, 3, and 6
Chromeno-pyrrole carboxylate Naphthalene + chromene + pyrrole fused system Methyl carboxylate, phenyl groups
Target compound Pyrrolo-benzothiazole fused system 3-formyl, 1-methyl carboxylate N/A

Key Differences :

  • The target compound’s benzothiazole-pyrrole fusion lacks the imidazole or chromene rings seen in analogues .
Crystallographic and Physicochemical Properties

provides crystallographic data for a chromeno-pyrrole carboxylate, including monoclinic packing (space group P2₁/n) and weak C–H⋯O interactions . By comparison:

Parameter Chromeno-Pyrrole Carboxylate Hypothesized Target Compound
Crystal system Monoclinic Likely triclinic/monoclinic
Space group P2₁/n Dependent on substituent planarity
Key interactions C–H⋯O, C–H⋯C Potential C–H⋯O (formyl/carboxylate)
Solubility Moderate (polar solvents) Lower (due to benzothiazole hydrophobicity)

The benzothiazole moiety in the target compound may reduce solubility compared to chromeno-pyrrole systems, impacting bioavailability.

Biological Activity

Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H9NO3SC_{13}H_9NO_3S and is characterized by a unique heterocyclic structure that contributes to its biological properties. The compound's structural features are essential for its interaction with biological targets.

Research has indicated that this compound exhibits several mechanisms of action:

  • Antimicrobial Activity : The compound has shown potent antimicrobial properties against various bacterial strains. Studies have utilized the Resazurin microtiter assay to evaluate its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations .
  • Antioxidant Properties : The compound's ability to scavenge free radicals has been investigated, contributing to its potential as a therapeutic agent in oxidative stress-related diseases. Its antioxidant activity is believed to be linked to its structural motifs that facilitate electron donation .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Antimicrobial Study Demonstrated significant antibacterial activity against Staphylococcus aureus and E. coli using the Resazurin microtiter assay. Effective at low concentrations with minimal cytotoxicity to human cells .
Antioxidant Evaluation Showed strong free radical scavenging activity in various in vitro models, suggesting potential use in treating oxidative stress-related conditions .
Antitumor Research In vitro studies revealed cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent. Further studies are needed to elucidate the specific pathways involved .

Q & A

Q. What synthetic methodologies are typically employed to prepare Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate?

The synthesis of fused heterocycles like this compound often involves multicomponent reactions or stepwise cyclization. For analogous systems, such as ethyl imidazo[2,1-b][1,3]thiazole-6-carboxylate, refluxing precursors in dimethylformamide (DMF) with K₂CO₃ as a base (5–6 hours) achieves moderate yields (67%) after recrystallization . The formyl group can be introduced via Vilsmeier-Haack formylation post-cyclization, leveraging electrophilic aromatic substitution. Critical parameters include solvent polarity (DMF preferred) and reaction time optimization to minimize side products .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Single-crystal X-ray diffraction : Resolves 3D structure (e.g., monoclinic P21/n, a = 13.2332 Å, b = 10.3574 Å, c = 15.0865 Å, β = 111.530°, R factor = 0.040) .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., formyl proton at δ 9.8–10.2 ppm in ¹H NMR; ester C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₄H₁₀N₂O₃S: 294.04).

Q. What are the key intermolecular interactions influencing its crystal packing?

Weak C–H⋯O and C–H⋯π interactions dominate, as observed in related pyrrolo-benzothiazole derivatives. For example, naphthalene-phenyl dihedral angles (76.82°) and van der Waals contacts stabilize the lattice . Hydrogen-bond geometry (e.g., D–H⋯A distance: 2.50 Å, angle: 145°) can be tabulated from refinement data .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

  • Substituent variation : Modify the formyl or ester groups to alter electron density (e.g., replacing methyl ester with ethyl enhances lipophilicity ).
  • IC50 profiling : Use DPPH assays to quantify antioxidant activity (e.g., IC50 = 12–45 μM for imidazo-thiazines ).
  • Computational docking : Map substituent effects to target binding pockets (e.g., π-π stacking with enzyme active sites ).

Q. What experimental design considerations are critical for evaluating its biological activity?

  • Assay selection : Prioritize mechanism-specific assays (e.g., DPPH for antioxidants , MIC for antimicrobials ).
  • Dose-response curves : Use 3–5 logarithmic concentrations to calculate EC50/IC50 with 95% confidence intervals.
  • Control standardization : Include ascorbic acid (DPPH positive control) and solvent-blank baselines .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Structural validation : Confirm purity via HPLC (>95%) and crystallography (e.g., R factor < 0.05 ).
  • Assay replication : Standardize protocols (e.g., DPPH concentration: 100 μM, incubation: 30 min ).
  • Electrostatic analysis : Compare HOMO-LUMO gaps (DFT calculations) to explain reactivity differences .

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